molecular formula C8H13NO B14714669 4-Tert-butylimino-but-3-en-2-one CAS No. 10513-47-0

4-Tert-butylimino-but-3-en-2-one

Cat. No.: B14714669
CAS No.: 10513-47-0
M. Wt: 139.19 g/mol
InChI Key: AEJLSLGWCJYFSJ-UHFFFAOYSA-N
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Description

4-Tert-butylimino-but-3-en-2-one is an organic compound characterized by the presence of a tert-butyl group attached to an imino group, which is further connected to a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylimino-but-3-en-2-one typically involves the reaction of tert-butylamine with a suitable precursor, such as a butenone derivative. The reaction conditions often include the use of a solvent like hexane and may require heating to facilitate the formation of the imino group. The reaction is usually carried out under an inert atmosphere to prevent oxidation or other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts or other additives can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylimino-but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Tert-butylimino-but-3-en-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butylimino-but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine: Another compound with a tert-butyl group and imino functionality.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar structural features but different functional groups.

Uniqueness

4-Tert-butylimino-but-3-en-2-one is unique due to its specific combination of a tert-butyl group and an imino group attached to a butenone structure

Properties

CAS No.

10513-47-0

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

InChI

InChI=1S/C8H13NO/c1-7(10)5-6-9-8(2,3)4/h5H,1-4H3

InChI Key

AEJLSLGWCJYFSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C=NC(C)(C)C

Origin of Product

United States

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